N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-chloro-2-methoxybenzamide
Description
N-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-chloro-2-methoxybenzamide is a synthetic benzamide derivative featuring a benzo[d][1,3]dioxol-5-yloxy (piperonyloxy) group linked via a but-2-yn-1-yl chain to a 5-chloro-2-methoxybenzamide moiety.
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-5-chloro-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO5/c1-23-16-6-4-13(20)10-15(16)19(22)21-8-2-3-9-24-14-5-7-17-18(11-14)26-12-25-17/h4-7,10-11H,8-9,12H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJXMVPAJWWFAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCC#CCOC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-chloro-2-methoxybenzamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole intermediate. This intermediate is then subjected to various chemical reactions to introduce the but-2-yn-1-yl and 5-chloro-2-methoxybenzamide groups. Common reagents used in these reactions include sodium hydride, piperidine hydrochloride, and ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-chloro-2-methoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium hydride, piperidine hydrochloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-chloro-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential antitumor effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s structural analogs can be categorized based on shared motifs: benzo[d][1,3]dioxol-5-yloxy groups , halogen/methoxy substitutions , and linker variations . Below is a comparative analysis of key compounds from the evidence:
Key Observations:
Linker Flexibility vs. Ethyl-linked piperazine derivatives (e.g., compound 23) exhibit moderate yields (65–75%) and melting points (~170–180°C), suggesting that linker length and flexibility influence crystallinity .
Substituent Effects: Halogenation: Chlorine substitution at the benzamide (target compound) or phenylpiperazine (compound 23) positions may enhance lipophilicity and binding affinity. For instance, compound 23’s 5-chloro-2-methoxyphenyl group mirrors the target’s substitution pattern .
Core Structure Variations :
- Benzimidazole-based analogs (e.g., 4f) prioritize planar aromatic cores, contrasting with the target’s benzamide-piperonyloxy hybrid structure .
Physicochemical and Spectroscopic Properties
Table 2: Elemental Analysis and Spectroscopic Data
Notes:
- The target compound’s acetylene linker would produce distinct ¹H-NMR signals (e.g., δ 2.5–3.0 for propargyl CH₂) absent in ethyl-linked analogs.
- Consistent C/H/N agreement (e.g., compound 25: ΔC = 0.16%) across analogs validates synthetic purity .
Biological Activity
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-chloro-2-methoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and research findings.
Chemical Structure and Properties
The compound features several notable structural components:
- Benzo[d][1,3]dioxole moiety : Known for enhancing biological interactions due to its electron-rich nature.
- But-2-yn-1-yl linker : Provides flexibility and spatial orientation which may influence binding to biological targets.
- Chloro and methoxy substituents : These groups can modulate the compound's reactivity and interaction with enzymes or receptors.
Research suggests that compounds with similar structures exhibit significant biological activity, particularly as inhibitors of various enzymes involved in inflammation and cancer progression. The mechanisms of action may include:
- Enzyme inhibition : Targeting specific enzymes that play roles in tumor growth and inflammatory processes.
- Cytotoxic effects : Inducing apoptosis in cancer cells through various signaling pathways.
Anticancer Activity
Several studies have evaluated the anticancer potential of benzodioxole derivatives, including this compound. Key findings include:
- Cytotoxicity against cancer cell lines : Research indicates that related compounds exhibit varying degrees of cytotoxicity against solid tumor cell lines. For example, derivatives with amide linkages have shown lower IC50 values, indicating stronger cytotoxic effects compared to traditional chemotherapeutics like Doxorubicin .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 2a | 3.94 | Hep3B |
| 2b | 9.12 | Hep3B |
Anti-inflammatory Activity
The sulfonamide moiety often associated with benzodioxole compounds has been linked to anti-inflammatory properties. Studies have demonstrated that these compounds can inhibit the release of pro-inflammatory cytokines such as IL-6 and TNF-α, which are critical in inflammatory responses .
Case Studies
- Study on Cytotoxicity : A study evaluated the cytotoxic effects of synthesized benzodioxole derivatives on various cancer cell lines. Results indicated that compounds featuring the benzo[d][1,3]dioxole structure displayed significant inhibition of cell proliferation, particularly in liver cancer cells (Hep3B). The study highlighted the potential for these compounds to serve as lead candidates in anticancer drug development .
- Anti-inflammatory Evaluation : Another investigation focused on the anti-inflammatory properties of related benzodioxole derivatives. The results showed a marked decrease in cytokine levels following treatment with these compounds, suggesting their utility in managing inflammatory diseases .
Q & A
Q. What are the critical considerations for optimizing the synthesis of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-chloro-2-methoxybenzamide?
- Methodological Answer : Synthesis of this compound involves multi-step reactions, including Sonogashira coupling for alkyne formation and amide bond coupling. Key parameters include:
- Temperature control : Maintain 0–5°C during sensitive steps (e.g., Grignard reactions) to prevent side reactions .
- Solvent selection : Use polar aprotic solvents (e.g., DMF or THF) for amide bond formation to enhance solubility and reaction efficiency .
- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps, with CuI as a co-catalyst to stabilize intermediates .
Purification via column chromatography (silica gel, hexane/EtOAc gradients) is recommended, followed by recrystallization in ethanol for high-purity yields (>95%) .
Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR : Use ¹H/¹³C NMR to verify substituent positions (e.g., benzo[d][1,3]dioxole protons at δ 6.7–6.9 ppm; alkyne protons absent due to symmetry) .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 403.12) and isotopic patterns for chlorine .
- HPLC : Assess purity (>98%) with a C18 column and acetonitrile/water mobile phase (retention time ~12 min under gradient conditions) .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Methodological Answer : Screen against target enzymes/receptors linked to its structural motifs:
- Kinase inhibition assays : Use fluorescence-based ADP-Glo™ assays (e.g., for tyrosine kinases) at 10 µM concentrations .
- Antimicrobial activity : Perform MIC (Minimum Inhibitory Concentration) tests against S. aureus and E. coli (range: 1–100 µg/mL) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry or binding modes?
- Methodological Answer :
- Crystal growth : Use slow evaporation from dichloromethane/hexane (1:3) at 4°C to obtain diffraction-quality crystals .
- Data collection : Employ synchrotron radiation (λ = 0.71073 Å) for high-resolution (<1.0 Å) datasets.
- Refinement : Apply SHELXL for small-molecule refinement, using restraints for disordered benzo[d][1,3]dioxole groups .
- Validation : Check Flack parameter (<0.1) to confirm absolute configuration .
Q. What strategies address contradictory data in biological activity across studies?
- Methodological Answer :
- Structural analogs : Compare IC₅₀ values of derivatives (e.g., replacing the chloro group with fluorine) to identify SAR trends .
- Computational docking : Use AutoDock Vina to model interactions with targets (e.g., GRK2 kinase), focusing on hydrogen bonds with the methoxy group .
- Metabolic stability : Test hepatic microsomal clearance (e.g., human CYP3A4) to rule out false negatives from rapid degradation .
Q. How can researchers design derivatives to improve solubility without compromising activity?
- Methodological Answer :
- Functional group modifications : Introduce polar groups (e.g., -OH or -SO₃H) at the but-2-yn-1-yl linker while retaining the benzo[d][1,3]dioxole core .
- Prodrug approaches : Synthesize phosphate esters of the methoxy group for pH-dependent release .
- Co-crystallization : Use cyclodextrins or PEG-based matrices to enhance aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
